
L-Seryl-L-seryl-L-seryl-L-leucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Seryl-L-seryl-L-seryl-L-leucine: is a tetrapeptide composed of three serine residues and one leucine residue. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-seryl-L-seryl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Activation of the resin: The resin is activated to allow the first amino acid to attach.
Coupling reactions: Each amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.
Deprotection steps: After each coupling, the protecting group on the amino acid is removed to allow the next amino acid to attach.
Cleavage from the resin: Once the peptide chain is complete, it is cleaved from the resin using a cleavage reagent like TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for higher yields and purity, and they may involve automated synthesizers to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
L-Seryl-L-seryl-L-seryl-L-leucine can undergo various chemical reactions, including:
Oxidation: The serine residues can be oxidized to form serine derivatives.
Reduction: Reduction reactions can modify the peptide backbone or side chains.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve the use of protecting groups and specific coupling reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues can lead to the formation of serine derivatives, while substitution reactions can yield peptide analogs with different amino acid sequences.
Applications De Recherche Scientifique
L-Seryl-L-seryl-L-seryl-L-leucine has various scientific research applications, including:
Chemistry: Studying the peptide’s chemical properties and reactions.
Biology: Investigating its role in biological processes and interactions with proteins and enzymes.
Medicine: Exploring its potential therapeutic effects and applications in drug development.
Industry: Utilizing the peptide in the development of new materials and biotechnological applications.
Mécanisme D'action
The mechanism of action of L-Seryl-L-seryl-L-seryl-L-leucine involves its interaction with specific molecular targets and pathways. The serine residues can participate in hydrogen bonding and other interactions with proteins and enzymes, while the leucine residue can contribute to hydrophobic interactions. These interactions can modulate the activity of target proteins and influence various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Seryl-L-isoleucine: A dipeptide with similar properties but fewer serine residues.
L-Seryl-L-valyl-L-prolyl-L-isoleucine: A tetrapeptide with different amino acid composition.
L-Leucine, L-seryl-L-methionyl-L-seryl-L-isoleucyl-L-alanyl-L-arginyl: A more complex peptide with additional amino acids.
Uniqueness
L-Seryl-L-seryl-L-seryl-L-leucine is unique due to its specific sequence of three serine residues followed by a leucine residue
Propriétés
Numéro CAS |
832731-09-6 |
|---|---|
Formule moléculaire |
C15H28N4O8 |
Poids moléculaire |
392.40 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C15H28N4O8/c1-7(2)3-9(15(26)27)17-13(24)11(6-22)19-14(25)10(5-21)18-12(23)8(16)4-20/h7-11,20-22H,3-6,16H2,1-2H3,(H,17,24)(H,18,23)(H,19,25)(H,26,27)/t8-,9-,10-,11-/m0/s1 |
Clé InChI |
DYQMUSWANNLLMU-NAKRPEOUSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N |
SMILES canonique |
CC(C)CC(C(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S)-3-[(Methoxycarbonyl)amino]-4-oxo-4-propoxybutanoate](/img/structure/B14208329.png)
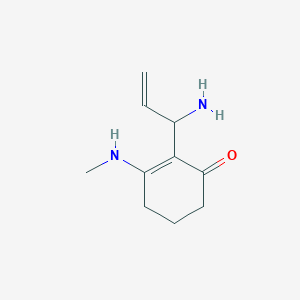
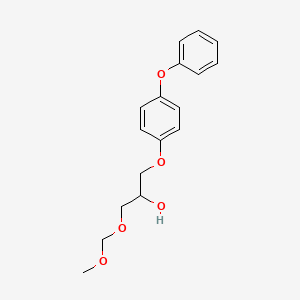
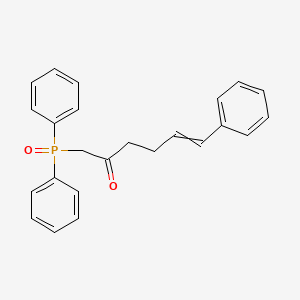

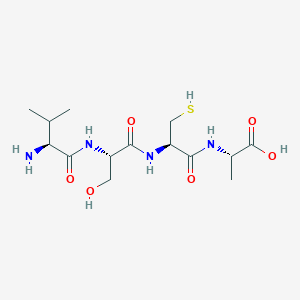
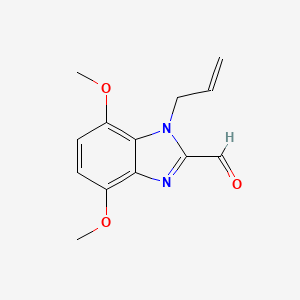
![2-[(3-Acetylphenyl)methyl]-5-chloro-1,2-thiazol-3(2H)-one](/img/structure/B14208394.png)
![Ethyl [(R)-diphenylmethanesulfinyl]acetate](/img/structure/B14208399.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-threonylglycine](/img/structure/B14208405.png)

![Piperidine, 1-[(3-chlorophenyl)sulfonyl]-4-[2-(trifluoromethyl)phenoxy]-](/img/structure/B14208413.png)

